molecular formula C10H12O2S B7944348 Methyl 3-[(methylthio)methyl]benzoate CAS No. 261924-49-6

Methyl 3-[(methylthio)methyl]benzoate

Cat. No.: B7944348
CAS No.: 261924-49-6
M. Wt: 196.27 g/mol
InChI Key: PSYDMPZAPDTXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(methylthio)methyl]benzoate: is an organic compound with the molecular formula C10H12O2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methylthio group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of methyl 3-[(methylthio)methyl]benzoate typically involves the esterification of 3-[(methylthio)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Thioether Formation: Another method involves the formation of the thioether group by reacting 3-bromomethylbenzoate with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically performed in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[(methylthio)methyl]benzoate can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: Methyl 3-[(methylthio)methyl]benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of thioethers.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of methyl 3-[(methylthio)methyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thioether group can participate in redox reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

    Methyl 3-methyl-4-(methylthio)benzoate: Similar structure but with a different position of the methylthio group.

    Methyl 4-(methylthio)benzoate: Lacks the additional methyl group on the benzene ring.

    Methyl 2-(methylthio)benzoate: Thioether group is positioned ortho to the ester group.

Uniqueness: Methyl 3-[(methylthio)methyl]benzoate is unique due to the specific positioning of the methylthio group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 3-(methylsulfanylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)9-5-3-4-8(6-9)7-13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYDMPZAPDTXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287818
Record name Methyl 3-[(methylthio)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261924-49-6
Record name Methyl 3-[(methylthio)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261924-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(methylthio)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.